molecular formula C19H14Cl2N2O3S B253073 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Katalognummer B253073
Molekulargewicht: 421.3 g/mol
InChI-Schlüssel: NWUMZZYQLKTFEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown potential in cancer research. In

Wirkmechanismus

The mechanism of action of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide disrupts these processes and induces cell death in cancer cells. The exact mechanism by which N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide inhibits CK2 is still under investigation, but it is thought to involve the binding of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide to the ATP-binding site of CK2.
Biochemical and Physiological Effects
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of various proteins involved in cell signaling pathways, including AKT and ERK, and induces the expression of pro-apoptotic proteins, such as Bax and Bad. It also disrupts the cell cycle and inhibits DNA synthesis, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential for combination therapy. However, it also has some limitations, including its limited solubility and stability, and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the research on N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide. One direction is to investigate its potential in other types of cancer, such as lung cancer and leukemia. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the mechanism by which N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide inhibits CK2 needs to be further elucidated to facilitate the development of more potent and selective inhibitors. Finally, the combination therapy of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide with other drugs needs to be explored to maximize its therapeutic potential.

Synthesemethoden

The synthesis of N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentene ring, and the introduction of the furan ring. The final product is obtained through a coupling reaction between the intermediate and the dichlorophenyl group. The synthesis method has been optimized to improve yield and purity, and the compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide has been shown to have potential in cancer research, particularly in the treatment of breast cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

Produktname

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

Molekularformel

C19H14Cl2N2O3S

Molekulargewicht

421.3 g/mol

IUPAC-Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3S/c20-9-4-5-12(21)11(8-9)13-6-7-14(26-13)18(25)23-19-16(17(22)24)10-2-1-3-15(10)27-19/h4-8H,1-3H2,(H2,22,24)(H,23,25)

InChI-Schlüssel

NWUMZZYQLKTFEO-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Kanonische SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.